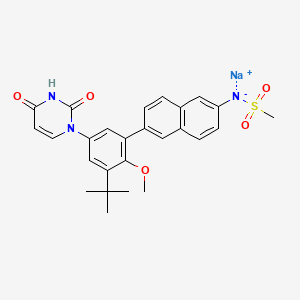

Dasabuvir sodium

Übersicht

Beschreibung

Dasabuvir-Natrium ist ein direkt wirkendes antivirales Medikament, das als Teil einer Kombinationstherapie zur Behandlung chronischer Hepatitis C eingesetzt wird, einer Infektionskrankheit der Leber, die durch eine Infektion mit dem Hepatitis-C-Virus (HCV) verursacht wird. Es ist ein nicht-nukleosidischer NS5B-Inhibitor, der an die Palmendomäne von NS5B bindet und eine Konformationsänderung induziert, wodurch die Polymerase nicht in der Lage ist, virale RNA zu verlängern .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Dasabuvir-Natrium wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung von Schlüsselzwischenprodukten umfasst. Die Synthese umfasst typischerweise die folgenden Schritte:

Bildung des Pyrimidinon-Kerns: Dies beinhaltet die Reaktion geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen, um die Pyrimidinon-Kernstruktur zu bilden.

Substitutionsreaktionen: Es werden verschiedene Substitutionsreaktionen durchgeführt, um die notwendigen funktionellen Gruppen an die Kernstruktur einzuführen.

Endgültige Kupplung und Reinigung: Das Endprodukt wird durch Kupplungsreaktionen erhalten, gefolgt von Reinigungsschritten, um die gewünschte Reinheit und Ausbeute zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion von Dasabuvir-Natrium beinhaltet die Skalierung des Labor-Syntheseprozesses. Dies umfasst die Optimierung der Reaktionsbedingungen, die Verwendung von Großreaktoren und den Einsatz fortschrittlicher Reinigungstechniken, um hohe Ausbeuten und Reinheit zu erzielen. Der Prozess ist so konzipiert, dass er kostengünstig und umweltfreundlich ist und die behördlichen Standards einhält .

Chemische Reaktionsanalyse

Arten von Reaktionen

Dasabuvir-Natrium durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen Oxidationsreaktionen eingehen, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Substitutionsreaktionen sind üblich, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile werden unter kontrollierten Bedingungen eingesetzt, um Substitutionsreaktionen zu erreichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann Oxidation zur Bildung von hydroxylierten Derivaten führen, während Reduktion zur Bildung von reduzierten Analogen führen kann .

Wissenschaftliche Forschungsanwendungen

Dasabuvir-Natrium hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Modellverbindung verwendet, um die Mechanismen von antiviralen Wirkstoffen und ihre Wechselwirkungen mit viralen Enzymen zu untersuchen.

Biologie: Forscher verwenden Dasabuvir-Natrium, um die Replikationsmechanismen von HCV zu untersuchen und neue antivirale Strategien zu entwickeln.

Medizin: Die Verbindung ist ein Schlüsselbestandteil von Kombinationstherapien zur Behandlung chronischer Hepatitis C, die die Patientenergebnisse deutlich verbessern.

Wirkmechanismus

Dasabuvir-Natrium wirkt, indem es gezielt die HCV NS5B RNA-abhängige RNA-Polymerase angreift, die für die Replikation des Hepatitis-C-Virus essentiell ist. Durch die Bindung an eine allosterische Stelle an der NS5B-Polymerase hemmt Dasabuvir effektiv die Aktivität des Enzyms, wodurch die Synthese von viraler RNA verhindert wird. Diese Hemmung führt zu einer Abnahme der Virusreplikation und trägt letztendlich zur Ausrottung der Infektion bei .

Analyse Chemischer Reaktionen

Types of Reactions

Dasabuvir sodium undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced analogs .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Dasabuvir is primarily indicated for:

- Chronic Hepatitis C Treatment : It is used as part of combination therapies to achieve a sustained virologic response (SVR), effectively curing HCV infections.

- Combination Therapy : Dasabuvir is included in fixed-dose combinations like Viekira Pak (which contains ombitasvir, paritaprevir, and ritonavir) and Exviera (with ombitasvir) for enhanced efficacy .

Efficacy and Safety

Clinical trials have demonstrated that dasabuvir, when used in combination therapy, achieves high SVR rates:

- SVR Rates : Clinical studies report SVR rates of 100% for genotype 1b and between 89% to 95% for genotype 1a after 12 weeks of treatment .

- Safety Profile : While generally well-tolerated, dasabuvir has been associated with potential cardiac side effects, particularly when co-administered with CYP2C8 inhibitors. Adverse effects include bradycardia and prolonged QT intervals .

Data Table: Clinical Efficacy of this compound

Case Study 1: Efficacy in Genotype 1b

A clinical trial involving patients with chronic HCV genotype 1b showed that a regimen including dasabuvir resulted in an SVR rate of 100% after a treatment period of 12 weeks. This study highlighted dasabuvir's role in achieving rapid virologic response and long-term cure rates without significant adverse effects .

Case Study 2: Safety Concerns

In a cohort study assessing the safety profile of dasabuvir-containing regimens, several patients reported cardiac events such as bradycardia. The study emphasized the need for monitoring cardiac function in patients receiving dasabuvir alongside other medications that influence CYP450 enzymes .

Wirkmechanismus

Dasabuvir sodium functions by specifically targeting the HCV NS5B RNA-dependent RNA polymerase, which is essential for the replication of the hepatitis C virus. By binding to an allosteric site on the NS5B polymerase, dasabuvir effectively inhibits the enzyme’s activity, thus preventing the synthesis of viral RNA. This inhibition leads to a decrease in viral replication and ultimately helps in eradicating the infection .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sofosbuvir: Ein weiterer NS5B-Inhibitor, der in der Kombinationstherapie für Hepatitis C eingesetzt wird.

Ledipasvir: Ein NS5A-Inhibitor, der in Kombination mit Sofosbuvir eingesetzt wird.

Ombitasvir: Ein NS5A-Inhibitor, der in Kombination mit Dasabuvir, Paritaprevir und Ritonavir eingesetzt wird.

Einzigartigkeit

Dasabuvir-Natrium ist aufgrund seines spezifischen Wirkmechanismus als nicht-nukleosidischer NS5B-Inhibitor einzigartig. Im Gegensatz zu Nukleosid-Inhibitoren bindet Dasabuvir an eine allosterische Stelle an der NS5B-Polymerase und induziert eine Konformationsänderung, die die Aktivität des Enzyms hemmt. Diese einzigartige Bindungsstelle und der Mechanismus machen Dasabuvir zu einem wesentlichen Bestandteil von Kombinationstherapien zur Behandlung von HCV-Genotyp-1-Infektionen .

Eigenschaften

CAS-Nummer |

1132940-11-4 |

|---|---|

Molekularformel |

C26H26N3NaO5S |

Molekulargewicht |

515.6 g/mol |

IUPAC-Name |

sodium;N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-3-id-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide |

InChI |

InChI=1S/C26H27N3O5S.Na/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18;/h6-15,28H,1-5H3,(H,27,30,31);/q;+1/p-1 |

InChI-Schlüssel |

XHGMJAKIIJSQMF-UHFFFAOYSA-M |

SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)[N-]S(=O)(=O)C)N4C=CC(=O)NC4=O.[Na+] |

Kanonische SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)[N-]C4=O.[Na+] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.